Avotaciclib

Catalog No.
S3612582
CAS No.
1983983-41-0
M.F
C13H11N7O
M. Wt
281.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avotaciclib

CAS Number

1983983-41-0

Product Name

Avotaciclib

IUPAC Name

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol

Molecular Formula

C13H11N7O

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C13H11N7O/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9/h1-6,21H,(H2,14,16,19)(H2,15,17,20)

InChI Key

VFVAQKKPFOPZEA-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N

The exact mass of the compound Avotaciclib is 281.10250800 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Avotaciclib (CAS: 1983983-41-0), also known as BEY1107, is a highly selective, orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1). Unlike broad-spectrum pan-CDK inhibitors or G1/S-targeting CDK4/6 inhibitors, Avotaciclib specifically targets the CDK1/Cyclin B complex, driving G2/M phase cell cycle arrest and inducing apoptosis in highly proliferative cells . Currently advancing through Phase I/II clinical trials for locally advanced and metastatic solid tumors, including pancreatic cancer and glioblastoma, the compound features an optimized pharmacokinetic profile [1]. For procurement professionals and translational researchers, Avotaciclib represents a highly suitable, clinical-stage alternative to traditional in vitro CDK1 tool compounds, offering established oral bioavailability and formulation stability for rigorous in vivo efficacy and combination therapy models.

Substituting Avotaciclib with generic pan-CDK inhibitors (e.g., Dinaciclib, Flavopiridol) or conventional CDK4/6 inhibitors (e.g., Palbociclib) limits experimental integrity and therapeutic modeling. Pan-CDK inhibitors exhibit broad activity across CDK2, CDK5, and CDK9, introducing confounding off-target toxicities such as broad transcriptional suppression, which obscures CDK1-specific mechanistic readouts [1]. Conversely, CDK4/6 inhibitors arrest cells exclusively at the G1/S transition, rendering them ineffective in models that have bypassed the Rb/E2F pathway or exhibit radiotherapy resistance. Furthermore, while classic selective CDK1 inhibitors like RO-3306 are valuable in vitro, their poor aqueous solubility and lack of oral bioavailability make them unsuitable for advanced murine xenograft studies, a limitation directly resolved by the clinically optimized formulation of Avotaciclib [2].

In Vivo Processability and Oral Bioavailability vs. Classic Tool Compounds

Avotaciclib is engineered for clinical-stage oral bioavailability, overcoming the severe pharmacokinetic limitations of classic CDK1 tool compounds like RO-3306. While RO-3306 provides high in vitro selectivity (Ki = 20 nM) but fails in systemic in vivo applications due to poor exposure, Avotaciclib (and its salt forms) can be readily formulated as a homogeneous suspension in standard vehicles (e.g., 5 mg/mL in CMC-Na) for consistent oral gavage . Its successful progression into Phase I/II trials validates its robust in vivo stability, making it a highly practical choice for translational murine models.

Evidence DimensionIn Vivo Applicability and Oral Dosing Stability
Target Compound DataAvotaciclib: Clinically validated oral bioavailability; stable in vivo suspension at 5 mg/mL in CMC-Na.
Comparator Or BaselineRO-3306: Poor oral bioavailability; restricted primarily to in vitro assays.
Quantified DifferenceTransition from an in vitro-restricted tool to an orally active Phase I/II clinical candidate.
ConditionsMurine xenograft dosing and clinical pharmacokinetic profiling.

Essential for translational researchers who require reliable, orally active compounds for reproducible in vivo efficacy and xenograft studies.

Sub-Micromolar Efficacy in Radiotherapy-Resistant Phenotypes

Radiotherapy-resistant non-small cell lung cancer (NSCLC) models frequently evade standard G1/S checkpoint inhibition. Avotaciclib demonstrates potent, targeted cytotoxicity in these refractory models by enforcing G2/M arrest. In radiotherapy-resistant NSCLC cell lines (H1437R, H1568R, H1703R, H1869R), Avotaciclib achieved sub-micromolar efficacy with EC50 values ranging strictly from 0.580 to 0.918 μM [1]. This provides a quantifiable advantage over standard chemotherapeutics or CDK4/6 inhibitors, which fail to induce apoptosis in these Rb-bypassed or radioresistant phenotypes.

Evidence DimensionCell Viability (EC50) in Radioresistant Models
Target Compound DataAvotaciclib: EC50 = 0.580 - 0.918 μM.
Comparator Or BaselineBaseline: Radiotherapy-resistant NSCLC cell lines refractory to standard treatments.
Quantified DifferenceSub-micromolar apoptotic induction in models resistant to conventional radiotherapy.
Conditions48-hour in vitro treatment of radioresistant NSCLC lines.

Justifies the procurement of Avotaciclib for specialized oncology research focused on overcoming acquired resistance to radiation and standard chemotherapy.

Selective G2/M Arrest vs. Pan-CDK Transcriptional Toxicity

Unlike pan-CDK inhibitors such as Dinaciclib—which potently inhibit CDK9 (IC50 = 4 nM) and cause broad, confounding transcriptional suppression—Avotaciclib selectively targets the CDK1/Cyclin B complex [1]. This specificity ensures that the observed apoptotic effects, such as the phosphorylation of Bcl-2 and Bcl-xL at the mitochondrial membrane, are driven exclusively by CDK1 inhibition [1]. By avoiding the off-target G1/S interference (CDK2) and transcriptional toxicity (CDK9) of pan-inhibitors, Avotaciclib provides a significantly cleaner mechanistic readout.

Evidence DimensionCell Cycle Arrest Phase and Off-Target Activity
Target Compound DataAvotaciclib: Specific G2/M arrest via CDK1/Cyclin B inhibition without broad transcriptional suppression.
Comparator Or BaselineDinaciclib (Pan-CDK): Confounds readouts via CDK9 inhibition (IC50 = 4 nM).
Quantified DifferenceElimination of CDK9-mediated transcriptional toxicity while maintaining specific G2/M transition targeting.
ConditionsCell cycle analysis and mitochondrial apoptosis pathway profiling.

Critical for investigators who need to isolate the biological effects of G2/M arrest without the confounding toxicity of pan-CDK inhibition.

Translational In Vivo Oncology Models

Highly applicable for murine xenograft studies requiring an orally bioavailable CDK1 inhibitor, particularly for pancreatic cancer and glioblastoma models where standard tool compounds (like RO-3306) fail due to poor pharmacokinetics [1].

Radioresistance and Chemoresistance Research

A primary candidate for investigating mechanisms to overcome radiotherapy resistance in NSCLC and gemcitabine resistance in pancreatic ductal adenocarcinoma (PDAC), often utilized in combination with CHK2 inhibitors or standard chemotherapeutics [2].

G2/M Checkpoint and Mitochondrial Apoptosis Assays

Applicable for in vitro mechanistic studies isolating the role of the CDK1/Cyclin B complex in mitochondrial apoptosis (e.g., Bcl-2/Bcl-xL phosphorylation) without the confounding transcriptional effects of pan-CDK inhibitors [3].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

281.10250800 Da

Monoisotopic Mass

281.10250800 Da

Heavy Atom Count

21

UNII

Z6BYC0F36E

Dates

Last modified: 02-18-2024

Explore Compound Types